molecular formula C11H15N3O B11781613 (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone

(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B11781613
M. Wt: 205.26 g/mol
InChI Key: KIJDHBKKJQXDEU-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that contains both pyridine and piperidine rings. It is primarily used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with piperidin-1-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone is C12H15N3O, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure consists of a piperidine ring linked to a pyridine ring that carries an amino group at the 5-position and a methanone functional group at the 3-position.

Synthesis Methods:

  • Refluxing Method : The compound can be synthesized through refluxing a piperidine derivative with a pyridine derivative in the presence of a suitable solvent.
  • Coupling Reactions : Utilizing coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) can enhance yields during the coupling of piperidine and pyridine derivatives.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases:

  • Cancer Research : Initial studies indicate that this compound may inhibit cancer cell growth by targeting specific enzymes involved in cell proliferation.
  • Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Biological Studies

The biological activities of this compound have been explored through various assays:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to disease pathways.
  • Receptor Binding Studies : Molecular docking simulations have indicated strong binding affinities to certain receptors, suggesting potential therapeutic applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its ability to reduce inflammation in animal models. The findings revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone: Contains both pyridine and piperidine rings.

    (5-Aminopyridin-3-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.

    (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

This compound is unique due to its specific combination of pyridine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(5-aminopyridin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H15N3O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h6-8H,1-5,12H2

InChI Key

KIJDHBKKJQXDEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CN=C2)N

Origin of Product

United States

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